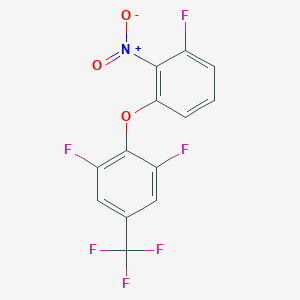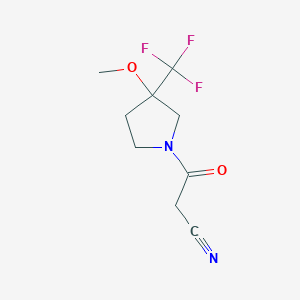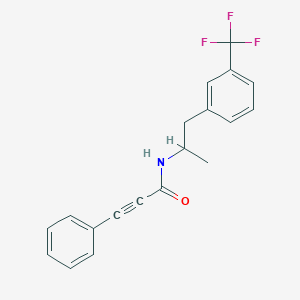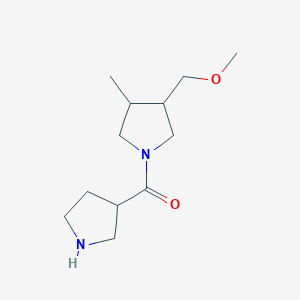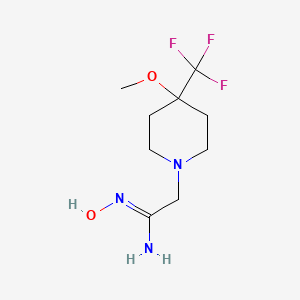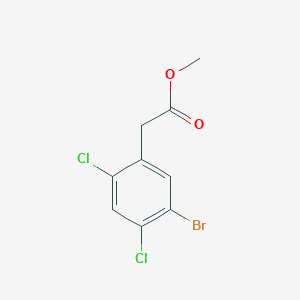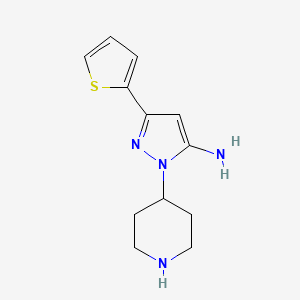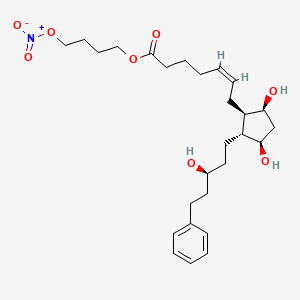![molecular formula C16H15N3O4S B13427565 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves several steps. One common method includes the reaction of 1,1-dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazine with 2-methoxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Applications De Recherche Scientifique
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves its interaction with specific molecular targets. It inhibits the YAP/TAZ-TEAD interaction, which plays a crucial role in regulating gene expression and cellular proliferation. By disrupting this interaction, the compound can potentially inhibit the growth of cancer cells and induce apoptosis .
Comparaison Avec Des Composés Similaires
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol can be compared with other similar compounds, such as:
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Known for its antimicrobial properties.
4-{[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}benzoic acid: Used in various chemical reactions and as a building block in organic synthesis.
2,1-Benzothiazine 2,2-Dioxides: Evaluated for their pharmacological activities, including KATP channel activation.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in targeting the YAP/TAZ-TEAD interaction .
Propriétés
Formule moléculaire |
C16H15N3O4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H15N3O4S/c1-19(17-10-11-7-8-13(20)14(9-11)23-2)16-12-5-3-4-6-15(12)24(21,22)18-16/h3-10,20H,1-2H3/b17-10- |
Clé InChI |
FAIUSERPLQCZGR-YVLHZVERSA-N |
SMILES isomérique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C\C3=CC(=C(C=C3)O)OC |
SMILES canonique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


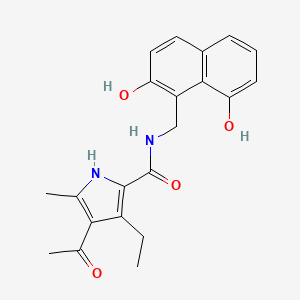
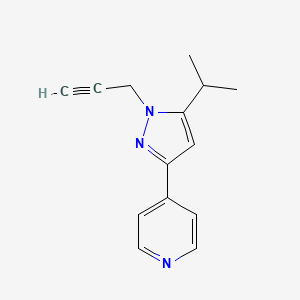
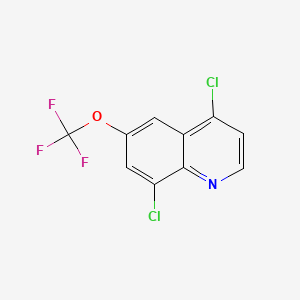
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)

